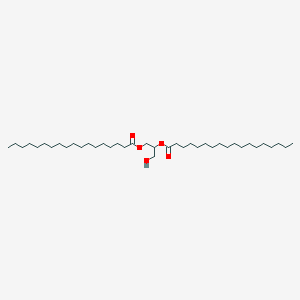![molecular formula C7H14N2 B072572 2-Methyl-1,4-diazabicyclo[2.2.2]octane CAS No. 1193-66-4](/img/structure/B72572.png)
2-Methyl-1,4-diazabicyclo[2.2.2]octane
Descripción general
Descripción
2-Methyl-1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, where a methyl group is attached to the second carbon atom. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
2-Methyl-1,4-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with methylating agents such as methyl iodide or methyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,4-diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, particularly in the formation of carbon-nitrogen bonds.
Catalysis: It serves as a catalyst in reactions such as the Baylis-Hillman reaction and the formation of polyurethanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl halides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Major Products:
Nucleophilic Substitution: The major products are alkylated or acylated derivatives of this compound.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophile and base. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. In catalytic applications, it often forms intermediate complexes with reactants, lowering the activation energy and increasing the reaction rate .
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the methyl group at the second carbon atom.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with a similar structure but a different ring size.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another bicyclic compound with three nitrogen atoms in the ring.
Uniqueness: 2-Methyl-1,4-diazabicyclo[2.2.2]octane is unique due to its enhanced nucleophilicity and basicity compared to its parent compound. The presence of the methyl group increases its electron-donating ability, making it a more effective catalyst and reagent in various chemical reactions .
Propiedades
IUPAC Name |
2-methyl-1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-7-6-8-2-4-9(7)5-3-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMWFFBWDHDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862592 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-66-4 | |
| Record name | 2-Methyl-1,4-diazabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diazabicyclo(2.2.2)octane, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,4-diazabicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















